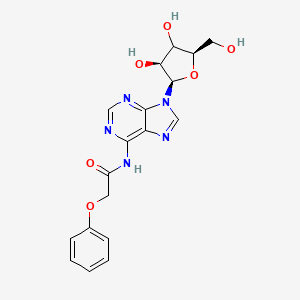

N-(2-Phenoxyacetyl)adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19N5O6 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

InChI |

InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14?,15+,18-/m1/s1 |

InChI Key |

FLHMVFSWPWAGQW-VMUDKSKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-Phenoxyacetyl)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As an adenosine analog, it holds potential for a range of pharmacological applications, leveraging the diverse physiological roles of adenosine receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and an exploration of its potential biological activities and mechanisms of action based on current knowledge of related adenosine analogs. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions. Consequently, synthetic adenosine analogs have been a significant focus of drug discovery and development, leading to treatments for conditions such as cardiac arrhythmias and as agents in pharmacological stress testing.

This compound, a derivative with a phenoxyacetyl group attached at the N⁶ position of the adenine (B156593) base, is an under-investigated member of this class. While specific data on this compound is limited in publicly available literature, its structural similarity to other N⁶-substituted adenosine analogs suggests potential activity as a modulator of adenosine receptors, particularly the A₂ₐ subtype. Such activity could translate into significant anti-inflammatory and anti-cancer properties. This guide synthesizes the available information on related compounds to provide a predictive framework for the study of this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉N₅O₆ |

| Molecular Weight | 401.38 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DMSO (predicted) |

Synthesis of this compound

A general and effective method for the synthesis of N⁶-substituted adenosines involves the acylation of adenosine. The following protocol is adapted from established methods for similar compounds.

Experimental Protocol: Synthesis

Materials:

-

Adenosine

-

Phenoxyacetyl chloride

-

Pyridine (B92270) (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Protection of Ribose Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the hydroxyl groups of the ribose moiety of adenosine can be protected using acetyl groups. This involves reacting adenosine with acetic anhydride (B1165640) in pyridine. The resulting 2',3',5'-tri-O-acetyladenosine is then used in the next step.

-

N⁶-Acylation:

-

Dissolve 2',3',5'-tri-O-acetyladenosine (1 equivalent) in anhydrous pyridine or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phenoxyacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to obtain N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine.

-

-

Deprotection:

-

Dissolve the purified N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine in methanolic ammonia.

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

Biological Activity

Anti-Inflammatory Activity

Adenosine A₂ₐ receptor agonists are well-documented for their potent anti-inflammatory effects. They can suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins. It is plausible that this compound, acting as an A₂ₐ receptor agonist, would exhibit similar properties.

Table 1: Anti-Inflammatory Activity of Representative Adenosine Analogs

| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ |

| CGS-21680 (A₂ₐ Agonist) | TNF-α inhibition | U937 cells | Data suggests potent inhibition |

| N⁶-Isopentenyladenosine | Cytokine Production | IL-2 activated NK cells | Modulates cytokine production |

Anticancer Activity

The role of adenosine analogs in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and cancer type. A₂ₐ receptor antagonists have shown promise in cancer therapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment. Conversely, some adenosine analogs themselves exhibit cytotoxic effects on cancer cells. For instance, N⁶-isopentenyladenosine has been shown to inhibit proliferation and induce apoptosis in colon cancer cells.[1] The activity of this compound in this context remains to be experimentally determined.

Table 2: Cytotoxicity of Representative Adenosine Analogs against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ |

| N⁶-Isopentenyladenosine | DLD1 (Colon Cancer) | Proliferation Assay | Not specified, but effective |

| Docetaxel (Control) | HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma) | MTT Assay | Varies by cell line |

Experimental Protocols: Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Adenosine Receptor Binding Assay

This assay determines the affinity of the compound for adenosine receptor subtypes.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radiolabeled adenosine receptor ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Anti-Inflammatory Assay (LPS-induced TNF-α Production)

This assay measures the ability of the compound to inhibit the production of a key pro-inflammatory cytokine.

Protocol:

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in 96-well plates.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation: Incubate for 4-6 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of TNF-α production.

Cancer Cell Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a panel of different cancer cell lines) into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Mechanism of Action

Based on its structure, this compound is predicted to interact with adenosine receptors. The most likely target is the A₂ₐ receptor, given the known activity of many N⁶-substituted adenosine analogs.

A₂ₐ Adenosine Receptor Signaling Pathway

Activation of the A₂ₐ receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.

Potential Downstream Effects

-

Anti-inflammatory Effects: The A₂ₐ receptor-mediated increase in cAMP can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a reduction in the production of inflammatory cytokines.

-

Vasodilation: In vascular smooth muscle cells, increased cAMP levels lead to relaxation, resulting in vasodilation.

-

Immunosuppression: In the tumor microenvironment, adenosine can suppress the activity of immune cells, such as T cells and natural killer cells, through A₂ₐ receptor activation.

Conclusion

This compound is a promising but largely uncharacterized adenosine analog. Based on the extensive research on related N⁶-substituted adenosines, it is reasonable to hypothesize that this compound may act as a modulator of adenosine receptors, with potential anti-inflammatory and anticancer activities. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid foundation for future research into the pharmacological properties and therapeutic potential of this compound. Further investigation is warranted to fully elucidate its biological profile and establish its significance in drug development.

References

N-(2-Phenoxyacetyl)adenosine structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. As an adenosine analog, this compound holds potential for modulating the activity of adenosine receptors, thereby influencing a wide range of cellular and systemic functions. This technical guide provides a comprehensive overview of the structure, properties, and potential biological activities of this compound, drawing upon available data for adenosine and its analogs.

Chemical Structure and Properties

This compound is characterized by the attachment of a phenoxyacetyl group to the N6 position of the adenine (B156593) base of adenosine. This modification influences the molecule's physicochemical properties and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide | - |

| CAS Number | 119824-65-6 | - |

| Molecular Formula | C₁₈H₁₉N₅O₆ | - |

| Molecular Weight | 401.38 g/mol | - |

| SMILES | O=C(Nc1ncnc2c1ncn2[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O)COc1ccccc1 | - |

| Melting Point | Data not available | - |

| Solubility | Expected to have some solubility in organic solvents like DMSO and DMF. Solubility in aqueous solutions may be limited. | Inferred from related compounds |

| logP | Data not available | - |

| pKa | Data not available | - |

Biological Activity and Signaling Pathways

Adenosine analogs are known to exert their effects primarily through interaction with four subtypes of G protein-coupled adenosine receptors: A₁, A₂A, A₂B, and A₃. The phenoxyacetyl modification at the N6 position can alter the affinity and selectivity of the molecule for these receptors compared to endogenous adenosine.

While specific quantitative biological data such as IC₅₀ or Kᵢ values for this compound are not currently available, the general activities of N6-substituted adenosine analogs suggest potential roles in:

-

Cardiovascular regulation: Adenosine analogs often exhibit vasodilatory properties.

-

Anti-inflammatory effects: Activation of certain adenosine receptors, particularly A₂A, can suppress inflammatory responses.

-

Neuromodulation: Adenosine is a key neuromodulator in the central nervous system.

-

Anticancer activity: Some adenosine analogs have been investigated for their potential to inhibit cancer cell growth.

The primary signaling pathway associated with A₂A adenosine receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of N6-acylated adenosine derivatives and their analysis can be adapted.

Synthesis of this compound

A common method for the synthesis of N6-acyladenosine derivatives involves the acylation of adenosine. The phenoxyacetyl group is often used as a protecting group in oligonucleotide synthesis due to its stability under certain conditions and its facile removal under others.

Methodology:

-

Acylation: Adenosine is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or dimethylformamide (DMF).

-

An acylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, is added to the solution, typically in excess.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) is commonly employed.

-

Detection: UV detection at approximately 260 nm.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable ionization method.

-

The protonated molecule [M+H]⁺ would be expected at m/z 402.14.

-

Tandem mass spectrometry (MS/MS) can be used to confirm the structure by fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

Conclusion

This compound is an intriguing adenosine analog with potential for diverse biological activities. While specific experimental data on its properties and biological effects are limited, this guide provides a foundational understanding based on the known characteristics of related compounds. Further research is warranted to fully elucidate the pharmacological profile of this molecule, including its receptor binding affinities, efficacy in various cell-based and in vivo models, and detailed signaling mechanisms. The experimental protocols outlined herein provide a starting point for the synthesis, purification, and characterization of this compound to facilitate future investigations.

An In-depth Technical Guide to the Synthesis of N-(2-Phenoxyacetyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Phenoxyacetyl)adenosine, a crucial intermediate in the chemical synthesis of oligonucleotides. The phenoxyacetyl group serves as a labile protecting group for the N6-amino function of adenosine (B11128), which can be readily removed under mild basic conditions. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound.

Synthesis Pathway: The Transient Protection Method

The most effective and widely adopted method for the selective N6-acylation of adenosine is the transient protection strategy. This approach obviates the need for a multi-step protection-deprotection sequence for the hydroxyl groups of the ribose moiety. The workflow involves the temporary silylation of the 2', 3', and 5'-hydroxyl groups, followed by the acylation of the exocyclic amino group, and subsequent removal of the silyl (B83357) protecting groups during aqueous workup.

The overall synthetic transformation is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the transient protection method.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | ≥99% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | ≥99.8% |

| Trimethylsilyl (B98337) chloride (TMSCl) | (CH₃)₃SiCl | 108.64 | ≥98% |

| Phenoxyacetyl chloride | C₈H₇ClO₂ | 170.59 | ≥98% |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |

| Methanol (B129727) (MeOH) | CH₃OH | 32.04 | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade |

| Brine | NaCl | 58.44 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade |

| Silica (B1680970) Gel | SiO₂ | 60.08 | 230-400 mesh |

2.2. Synthesis Procedure

The experimental workflow for the synthesis is outlined below:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add adenosine (1.0 eq).

-

Dissolution: Add anhydrous pyridine to the flask to form a suspension.

-

Silylation: Cool the suspension to 0°C in an ice bath. Add trimethylsilyl chloride (TMSCl, 4.0 eq) dropwise with vigorous stirring. The suspension should gradually become a clear solution as the silylation proceeds.

-

Reaction Time (Silylation): Continue stirring the reaction mixture at 0°C for 2 hours to ensure complete silylation of the hydroxyl groups.

-

Acylation: To the cold solution, add phenoxyacetyl chloride (1.5 eq) dropwise.

-

Reaction Time (Acylation): Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove pyridine hydrochloride and excess phenoxyacetic acid.

-

Washing: Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

2.3. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields are based on reported values for similar N-acylation reactions of adenosine.

| Parameter | Value |

| Starting Material | Adenosine (1.0 g, 3.74 mmol) |

| TMSCl | 1.62 mL (14.96 mmol) |

| Phenoxyacetyl Chloride | 0.78 mL (5.61 mmol) |

| Expected Yield | ~1.0 - 1.2 g |

| Theoretical Yield | 1.50 g |

| Percent Yield | ~65 - 80% |

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adenosine and phenoxyacetyl moieties. Key signals include the anomeric proton (H-1'), the other ribose protons, the aromatic protons of the adenine (B156593) and phenoxy groups, and the methylene (B1212753) protons of the phenoxyacetyl group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all carbon atoms in the molecule, providing further structural confirmation.

3.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product. The expected [M+H]⁺ ion for this compound (C₁₈H₁₉N₅O₆) would be at m/z 402.14.

3.3. High-Performance Liquid Chromatography (HPLC)

The purity of the final compound can be assessed by reverse-phase HPLC. A single major peak would indicate a high degree of purity.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the reagents mentioned in this document.

An In-depth Technical Guide on the Putative Mechanism of Action of N-(2-Phenoxyacetyl)adenosine

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action for N-(2-Phenoxyacetyl)adenosine. This document, therefore, provides an in-depth guide to the well-established mechanisms of action of adenosine (B11128) and its synthetic analogs. Given its chemical structure as an adenosine derivative, it is hypothesized that this compound would act as a modulator of adenosine receptors. This guide is intended for researchers, scientists, and drug development professionals investigating novel adenosine-like compounds.

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates a wide array of physiological and pathophysiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₒ, and A₃.[1][2][3][4] These receptors are distributed throughout the body and are crucial in regulating functions within the cardiovascular, central nervous, and immune systems.[5][6] The activation of these receptors, particularly the high-affinity A₁ and A₂ₐ subtypes, triggers distinct intracellular signaling cascades.[7]

Core Adenosine Receptor Signaling Pathways

Adenosine receptors are classic seven-transmembrane proteins that couple to different G proteins to modulate adenylyl cyclase (AC) activity and intracellular cyclic AMP (cAMP) levels.[4]

-

A₁ and A₃ Receptors: These receptors preferentially couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.[4][8] They can also activate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8][9]

-

A₂ₐ and A₂ₒ Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][10][11] The subsequent activation of protein kinase A (PKA) is a primary downstream effector of A₂ receptor signaling.[10][11]

The balance between the activation of these opposing pathways allows adenosine to exert fine-tuned control over cellular function.

The A₂ₐ Adenosine Receptor (A₂ₐR) Signaling Pathway

The A₂ₐR is recognized as a major mediator of anti-inflammatory and immunosuppressive responses.[1][2] It is widely expressed on immune cells, including T cells, macrophages, neutrophils, and dendritic cells.[1][2]

Activation of the A₂ₐR by an agonist initiates a signaling cascade primarily through the Gₛ-protein/cAMP/PKA pathway.[10][12][13]

-

Agonist Binding: An agonist, such as a synthetic analog of adenosine, binds to the A₂ₐR.

-

Gₛ Protein Activation: The receptor-agonist complex activates the associated Gₛ protein.

-

Adenylyl Cyclase Activation: The activated Gₛ protein stimulates adenylyl cyclase to convert ATP into cAMP.[10]

-

PKA Activation: The accumulation of intracellular cAMP activates PKA.[10][13]

-

Downstream Effects: Activated PKA phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[10][13] Phosphorylated CREB translocates to the nucleus and modulates gene expression. A key anti-inflammatory mechanism involves the PKA/CREB-dependent inhibition of the pro-inflammatory transcription factor NF-κB.[10] A₂ₐR activation can also inhibit the JAK/STAT signaling pathway.[1]

The A₁ Adenosine Receptor (A₁R) Signaling Pathway

The A₁R is highly expressed in the brain, heart, and adipose tissue. Its activation generally leads to inhibitory effects on cellular function.[8][14]

The canonical signaling pathway for the A₁R involves coupling to Gᵢ/Gₒ proteins.[8]

-

Agonist Binding: An agonist binds to the A₁R.

-

Gᵢ/Gₒ Protein Activation: The receptor-agonist complex activates the associated Gᵢ/Gₒ protein.

-

Adenylyl Cyclase Inhibition: The activated Gᵢ protein inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[8]

-

Ion Channel Modulation: The G protein βγ subunits can directly modulate ion channels, such as activating inwardly rectifying potassium (K⁺) channels (leading to hyperpolarization) and inhibiting N-, P-, and Q-type calcium (Ca²⁺) channels (reducing neurotransmitter release).[8]

-

PLC Activation: A₁R can also couple to Gₒ to activate Phospholipase C (PLC), leading to increased IP₃ and DAG, though this is a less prominent pathway than AC inhibition.[8]

Quantitative Data for Adenosine Receptor Ligands

The potency and affinity of adenosine analogs are typically quantified through functional assays (measuring EC₅₀ values) and radioligand binding assays (measuring Kᵢ values). Below are representative data for well-characterized adenosine receptor agonists.

Table 1: Affinity (Kᵢ, nM) of Select Agonists for Human Adenosine Receptors

| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |

|---|---|---|---|

| NECA | 14 | 20 | 25 |

| Adenosine | 430 | 1400 | 1200 |

| CGS-21680 | 2900 | 27 | 15000 |

| CCPA | 0.6 | 2700 | 5100 |

Data compiled from various pharmacological studies. Values can vary based on experimental conditions.

Table 2: Functional Potency (EC₅₀, nM) of Select Agonists

| Compound | Receptor Target | Assay Type | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| CGS-21680 | A₂ₐ | cAMP Accumulation | 38 ± 15 | [15] |

| BAY 60-6583 | A₂ₒ | cAMP Accumulation | Low nanomolar |[16] |

Experimental Protocols

Investigating the mechanism of action of a novel adenosine analog involves a series of established experimental protocols.

Radioligand Binding Assays

This protocol is used to determine the affinity (Kᵢ) of a test compound for a specific receptor subtype.

-

Objective: To measure how strongly this compound binds to A₁, A₂ₐ, A₂ₒ, and A₃ receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines engineered to express a high density of a single human adenosine receptor subtype (e.g., HEK293-hA₂ₐR).[17]

-

Competition Binding: Incubate the cell membranes with a constant concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-ZM241385 for A₂ₐR) and varying concentrations of the unlabeled test compound (the "competitor").[17]

-

Separation and Counting: Separate the bound and free radioligand via rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]

-

cAMP Functional Assays

This protocol is used to determine whether a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Objective: To measure the effect of this compound on adenylyl cyclase activity.

-

Methodology (HTRF-based cAMP Assay):

-

Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-hA₁R or HEK-hA₂ₐR).

-

Cell Treatment: Treat the cells with varying concentrations of the test compound. For Gᵢ-coupled receptors, the assay is often performed in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to measure the inhibition of cAMP production.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents—a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore.

-

Data Acquisition: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.

-

Data Analysis: Plot the response (cAMP level) against the log concentration of the test compound to generate a dose-response curve from which EC₅₀ and Eₘₐₓ values can be derived.

-

References

- 1. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-Nucleoside Agonists of the Adenosine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Phenoxyacetyl)adenosine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). This technical guide provides a comprehensive overview of its role as an adenosine analog, primarily recognized for its utility as a protected nucleoside in oligonucleotide synthesis. While specific pharmacological data on this compound as a direct therapeutic agent is limited in publicly available literature, this document extrapolates its potential biological activities based on the well-established pharmacology of adenosine and its analogs. This guide covers its synthesis, potential mechanisms of action, and detailed experimental protocols for its characterization.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are implicated in cardiovascular, neurological, and inflammatory responses.[3][4][5] Consequently, adenosine analogs have been a focal point of drug discovery and development for various therapeutic areas.

This compound is an adenosine analog characterized by the attachment of a phenoxyacetyl group to the N6 position of the adenine (B156593) base.[6][] This modification has been extensively utilized in the field of nucleic acid chemistry, where the phenoxyacetyl (Pac) group serves as a labile protecting group for the exocyclic amine of adenosine during solid-phase oligonucleotide synthesis.[8] Its facile removal under mild basic conditions makes it a valuable tool for the synthesis of sensitive oligonucleotides.[8]

Beyond its role in chemical synthesis, the structural similarity of this compound to other N6-substituted adenosine analogs suggests it may possess biological activity at adenosine receptors. This guide explores this potential, providing a framework for its investigation as a pharmacological agent.

Physicochemical Properties and Synthesis

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉N₅O₆ | [6] |

| Molecular Weight | 401.37 g/mol | [6] |

| Appearance | White to off-white free-flowing powder | [6] |

| Purity (HPLC) | ≥ 98% | [6] |

| Synonyms | N6-PAc-A, N6-PAc-adenosine | [6][] |

| CAS Number | 119824-65-6 | [] |

Synthesis

The synthesis of this compound typically involves the acylation of the N6-amino group of adenosine. A general synthetic approach is outlined below.

Caption: General synthesis scheme for this compound.

A detailed experimental protocol for a similar N6-acylation of adenosine is described in the "Experimental Protocols" section.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are scarce, its structural similarity to other N6-substituted adenosine analogs allows for informed hypotheses regarding its potential pharmacological effects.

Interaction with Adenosine Receptors

N6-substituted adenosine analogs are known to interact with adenosine receptors, often exhibiting selectivity for the A1 and A2A subtypes. The phenoxyacetyl group at the N6 position may confer specific binding properties. It is plausible that this compound could act as an agonist or antagonist at one or more of these receptors.

Potential as a Prodrug

The phenoxyacetyl group can be susceptible to enzymatic cleavage in vivo. It is conceivable that this compound could act as a prodrug, being metabolized to adenosine, which would then exert its well-characterized physiological effects.[9][10]

Adenosine Signaling Pathways

Activation of adenosine receptors initiates distinct intracellular signaling cascades. The A2A and A2B receptors are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][11] Conversely, the A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3]

Caption: Hypothesized interaction with adenosine signaling pathways.

Potential Therapeutic Applications

Based on the known pharmacology of adenosine analogs, this compound could be investigated for the following therapeutic applications.

Cardiovascular Effects

Adenosine is a potent vasodilator and plays a role in regulating heart rate and contractility.[3][12][13] Adenosine A2A receptor agonists, in particular, are known to induce coronary vasodilation.[14] If this compound acts as an A2A agonist, it could have potential applications in cardiovascular disease.

Anti-Inflammatory Effects

Activation of the A2A adenosine receptor has potent anti-inflammatory effects by suppressing the function of various immune cells.[4][5][15] This makes A2A agonists attractive candidates for the treatment of inflammatory diseases.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of adenosine.[16]

Materials:

-

Adenosine

-

Phenoxyacetyl chloride

-

Anhydrous pyridine

-

Dry dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol (B129727) gradient)

Procedure:

-

Dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenoxyacetyl chloride in dry DCM to the stirred adenosine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford this compound.

-

Characterize the final product by NMR and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Adenosine Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.[17][18]

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3)

-

Radioligand specific for the receptor subtype (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microtiter plate, combine the cell membranes, radioligand, and either buffer (for total binding), this compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki value of this compound.

cAMP Functional Assay

This protocol measures the effect of this compound on intracellular cAMP levels, indicating its potential agonist or antagonist activity at Gs- or Gi-coupled adenosine receptors.[11][17][19][20]

Materials:

-

Cells expressing the adenosine receptor of interest (e.g., HEK293 cells)

-

This compound

-

Known adenosine receptor agonist (for antagonist testing)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Seed cells in a microtiter plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

-

For agonist testing, add varying concentrations of this compound to the cells.

-

For antagonist testing, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

-

Incubate the plate at 37 °C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its quantification in biological matrices.[21][22][23]

Typical HPLC Conditions for Adenosine Analogs:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 0.5-1.5 mL/min

-

Detection: UV absorbance at ~260 nm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation.[21][24][25] Electrospray ionization (ESI) is a common technique for analyzing nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound.[26][27][28][29] ¹H and ¹³C NMR spectra can confirm the presence of the adenosine and phenoxyacetyl moieties and their connectivity.

Conclusion

This compound is a well-established intermediate in oligonucleotide synthesis due to the utility of the phenoxyacetyl protecting group. While its direct pharmacological properties have not been extensively reported, its structural analogy to other N6-substituted adenosine derivatives suggests a potential for interaction with adenosine receptors. This technical guide provides a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this compound as a potential modulator of adenosine signaling. The provided experimental protocols offer a starting point for investigating its affinity for adenosine receptors and its functional effects on intracellular signaling pathways. Further research is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent.

References

- 1. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Cardiovascular and respiratory effects of adenosine in conscious man. Evidence for chemoreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine and its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiac effects of adenosine in A(2A) receptor knockout hearts: uncovering A(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]

- 16. Use of adenine nucleotide derivatives to assess the potential of exo-active-site-directed reagents as species- or isozyme-specific enzyme inactivators. 3. Synthesis of adenosine 5'-triphosphate derivatives with N6- or 8-substituents bearing iodoacetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. med.und.edu [med.und.edu]

- 22. helixchrom.com [helixchrom.com]

- 23. helixchrom.com [helixchrom.com]

- 24. Enzymatic characterization of mRNA cap adenosine-N6 methyltransferase PCIF1 activity on uncapped RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bmse000061 Adenosine at BMRB [bmrb.io]

- 27. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000050) [hmdb.ca]

- 29. Adenosine(58-61-7) 1H NMR [m.chemicalbook.com]

Role of N-(2-Phenoxyacetyl)adenosine in nucleotide chemistry

An In-depth Technical Guide to N-(2-Phenoxyacetyl)adenosine in Nucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly referred to as Pac-adenosine, is a critical modified nucleoside that plays a pivotal role in modern nucleotide chemistry, particularly in the solid-phase synthesis of oligonucleotides. Its primary function is to serve as a protected version of adenosine (B11128), where the exocyclic N6-amino group is masked by a phenoxyacetyl (Pac) group. This modification is instrumental in preventing unwanted side reactions during the stepwise assembly of DNA and RNA chains. The key advantage of the Pac group over traditional protecting groups, such as benzoyl (Bz), is its lability under significantly milder basic conditions. This feature allows for rapid and gentle deprotection, preserving the integrity of sensitive modifications and enabling the synthesis of complex oligonucleotides for advanced therapeutic, diagnostic, and research applications.

The Imperative for Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process involving the sequential coupling of phosphoramidite (B1245037) building blocks to a growing chain on a solid support.[1] The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent undesirable reactions during the phosphoramidite coupling step.

Traditionally, the N6-amino group of adenosine has been protected with a benzoyl (Bz) group. While effective, the removal of the Bz group requires harsh conditions, typically prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These conditions can damage or destroy sensitive components within a synthetic oligonucleotide, such as certain fluorescent dyes, modified bases, or the RNA backbone itself. This limitation drove the development of more labile protecting groups, leading to the adoption of the phenoxyacetyl (Pac) group.

This compound: A Superior Protecting Group

The phenoxyacetyl group offers a strategic advantage due to its susceptibility to cleavage under much milder basic conditions. This lability is attributed to the electron-withdrawing nature of the phenoxy group, which facilitates the hydrolysis of the amide bond.

Key Advantages:

-

Mild Deprotection: The Pac group can be completely removed with dilute solutions of ammonium hydroxide at room temperature or with non-aqueous basic reagents like potassium carbonate in methanol (B129727).[2] This is crucial for synthesizing oligonucleotides containing sensitive moieties.

-

Rapid Deprotection: Deprotection times are significantly reduced, from many hours required for benzoyl groups to as little as 5-10 minutes in some protocols.[3][4]

-

Acid Stability: N6-phenoxyacetyl-deoxyadenosine demonstrates favorable stability against the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle, comparing favorably to the stability of N6-benzoyl protected adenine.[5][6]

Logical Flow: Protecting Group Strategy

Caption: Logic for choosing Pac-adenosine over traditional protecting groups.

Quantitative Data: Deprotection Conditions

The primary quantitative advantage of using this compound lies in the significantly reduced time and milder conditions required for deprotection compared to standard protecting groups.

| Protecting Group Combination | Reagent | Temperature | Time | Application Notes |

| UltraMILD Monomers (Pac-dA, iPr-Pac-dG, Ac-dC) | 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ideal for highly sensitive dyes and modifications. Avoids aqueous conditions.[2][3] |

| UltraMILD Monomers (Pac-dA, iPr-Pac-dG, Ac-dC) | 30% Ammonium Hydroxide | Room Temp. | 2 hours | A mild aqueous alternative when phenoxyacetic anhydride (B1165640) is used in capping.[2] |

| UltraFAST Deprotection (Pac-dA, iBu-dG, Ac-dC) | AMA (Ammonium Hydroxide / 40% Methylamine, 1:1) | 65°C | 5-10 minutes | Provides extremely rapid deprotection for high-throughput synthesis.[3][4] |

| Standard Deprotection (Bz-dA, iBu-dG, Bz-dC) | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Standard method, incompatible with many sensitive molecules. |

Experimental Protocols

Protocol 1: Incorporation of Pac-Adenosine into Oligonucleotides

This compound is used in the form of a phosphoramidite, typically 5'-Dimethoxytrityl-N-phenoxyacetyl-2'-deoxyAdenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite for DNA synthesis or its 2'-O-TBDMS/TIPS protected equivalent for RNA synthesis.[]

Workflow for Solid-Phase Synthesis:

The synthesis follows the standard automated phosphoramidite cycle.

-

De-blocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The Pac-adenosine phosphoramidite is activated by a weak acid (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants. For UltraMILD synthesis, phenoxyacetic anhydride is recommended to avoid N-acetyl side products.[8]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution.

-

Repeat: The cycle is repeated until the desired sequence is assembled.

Caption: Workflow for incorporating Pac-A during solid-phase synthesis.

Protocol 2: UltraMILD Deprotection of Oligonucleotides

This protocol is designed for oligonucleotides containing extremely base-sensitive modifications.

Reagents:

-

0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH).

-

Ammonium Acetate or Triethylammonium Acetate (TEAA) buffer for workup.

Methodology:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.

-

Add the K₂CO₃/MeOH solution to the support (typically 1-2 mL for a 1 µmole synthesis).

-

Seal the vial and let it stand at room temperature for 4 hours.[2] This step performs both cleavage from the support and deprotection of the bases and phosphates.

-

After incubation, carefully transfer the methanol solution to a new tube, leaving the support behind.

-

Neutralize the solution by adding a buffer such as 1.0 M TEAA.

-

The deprotected oligonucleotide can now be desalted or purified via HPLC or other chromatographic methods.

Protocol 3: UltraFAST Deprotection of Oligonucleotides

This protocol is used for rapid, high-throughput deprotection. Note: This method requires the use of Acetyl-protected dC (Ac-dC).[3]

Reagents:

-

AMA reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (NH₄OH) and 40% aqueous Methylamine (CH₃NH₂).[4]

Methodology:

-

Transfer the solid support to a sealable, pressure-rated vial.

-

Add the AMA reagent to the support (1-2 mL for a 1 µmole synthesis).

-

Seal the vial tightly and place it in a heating block at 65°C for 5 to 10 minutes.[2][3]

-

Remove the vial and cool to room temperature.

-

Transfer the AMA solution containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness in a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in water for analysis or purification.

Signaling Pathways and Broader Context

While the primary role of this compound is as a synthetic intermediate, adenosine and its analogs are biologically active molecules that interact with various signaling pathways, primarily through adenosine receptors (A1, A2A, A2B, A3).[9][10] The development of synthetic strategies using Pac-adenosine indirectly supports research in these areas by enabling the creation of modified oligonucleotides (e.g., siRNA, antisense) that can be used to study or target components of these pathways.

Caption: Role of Pac-A in creating tools for biological research.

Conclusion

This compound is an indispensable tool in modern nucleotide chemistry. By providing a protecting group that is both stable during synthesis and exceptionally labile under mild deprotection conditions, it has overcome significant limitations associated with traditional protecting groups. Its use is fundamental to the successful synthesis of a wide array of modified and sensitive oligonucleotides, thereby empowering advancements in drug development, molecular diagnostics, and fundamental biological research. The development of deprotection protocols like UltraMILD and UltraFAST, which are enabled by Pac-protected monomers, has further accelerated research by increasing the throughput and accessibility of complex nucleic acid molecules.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Introduction to the Synthesis and Purification of Oligonucleotides | Semantic Scholar [semanticscholar.org]

- 8. glenresearch.com [glenresearch.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Adenosine receptor agonists differentially regulate IL-10, TNF-alpha, and nitric oxide production in RAW 264.7 macrophages and in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Phenoxyacetyl)adenosine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenoxyacetyl)adenosine is a derivative of the endogenous nucleoside adenosine (B11128), characterized by a phenoxyacetyl group attached to the N6 position of the adenine (B156593) base. While specific research on this compound is limited, its structural similarity to other N6-substituted adenosine analogs suggests it likely functions as a modulator of adenosine receptors. This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing upon the established pharmacology of related compounds and the known roles of adenosine receptors in health and disease. The document details inferred mechanisms of action, potential therapeutic targets, and standardized experimental protocols for its characterization.

Introduction to Adenosine Receptors

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes.

-

A1 Adenosine Receptor (A1AR): Primarily coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). A1ARs are abundant in the brain, heart, and kidneys and are involved in neuroprotection, cardiac rhythm regulation, and renal function.

-

A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, its activation stimulates adenylyl cyclase, increasing cAMP levels. A2AARs are highly expressed in the striatum, immune cells, and blood vessels, playing key roles in motor control, inflammation, and vasodilation.[1]

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BARs have a lower affinity for adenosine and are typically activated under conditions of high adenosine concentration, such as inflammation or ischemia. They are found in the lung, intestine, and mast cells.

-

A3 Adenosine Receptor (A3AR): Primarily coupled to Gi/o proteins, A3ARs are involved in inflammation and cell death pathways. Their expression is notable in immune cells and the heart.

The diverse functions of these receptors make them attractive targets for therapeutic intervention in a wide range of pathologies.

This compound: Synthesis and Structure

This compound belongs to the class of N6-acyladenosine derivatives. The synthesis of such compounds typically involves the acylation of adenosine at the N6 position. A general synthetic approach involves the reaction of adenosine with a phenoxyacetylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, in the presence of a suitable base.

The chemical structure of this compound is characterized by the adenosine core with a phenoxyacetyl moiety linked to the exocyclic amino group of the adenine ring. This modification is expected to significantly influence its interaction with adenosine receptors.

Inferred Pharmacological Profile and Potential Therapeutic Effects

Based on the structure-activity relationships of N6-substituted adenosine analogs, this compound is hypothesized to be an adenosine receptor ligand. The nature of its activity (agonist or antagonist) and its receptor subtype selectivity will determine its therapeutic potential.

Potential as an Adenosine A2A Receptor Modulator

Many N6-substituted adenosine derivatives exhibit affinity for the A2A receptor. Depending on the specific nature of the phenoxyacetyl group's interaction with the receptor binding pocket, this compound could act as either an agonist or an antagonist.

-

Potential Agonist Effects: If this compound acts as an A2AAR agonist, it could have therapeutic applications in conditions where A2AAR activation is beneficial, such as:

-

Inflammatory Disorders: A2AAR agonists have potent anti-inflammatory effects by suppressing the activation and function of various immune cells.[3]

-

Ischemia-Reperfusion Injury: Activation of A2AARs can protect tissues from damage caused by the restoration of blood flow after a period of ischemia.

-

Neuropathic Pain: A2AAR agonists have shown promise in preclinical models of neuropathic pain.

-

-

Potential Antagonist Effects: Conversely, if it acts as an A2AAR antagonist, it could be explored for:

-

Parkinson's Disease: A2AAR antagonists have been shown to improve motor function in Parkinson's disease by modulating dopamine (B1211576) signaling in the striatum.[4]

-

Cancer Immunotherapy: Blockade of A2AARs on immune cells can enhance anti-tumor immunity.[1]

-

Cognitive Enhancement: A2AAR antagonists have been investigated for their potential to improve memory and cognitive function.

-

Quantitative Data for Structurally Related N6-Substituted Adenosine Analogs

To provide a framework for the potential affinity of this compound, the following table summarizes the binding affinities (Ki values) of various N6-substituted adenosine analogs for human adenosine receptors. It is crucial to note that this data is for comparative purposes and the actual affinities of this compound will need to be determined experimentally.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| N6-Cyclopentyladenosine (CPA) | 0.7 | 1400 | >10000 | 1100 |

| N6-Cyclohexyladenosine (CHA) | 1.1 | 2300 | >10000 | 1300 |

| N6-Phenyladenosine | 3.5 | 1100 | >10000 | 1200 |

| N6-(2-Phenylethyl)adenosine | 30.1 | 2250 | >10000 | 0.63 |

| N6-Benzyladenosine | 120 | 5000 | >10000 | 2300 |

Data compiled from various sources and should be considered illustrative.

Experimental Protocols

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general method for determining the binding affinity of this compound to the four adenosine receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligands:

-

A1AR: [3H]DPCPX (antagonist) or [3H]CCPA (agonist)

-

A2AAR: [3H]ZM241385 (antagonist) or [3H]CGS 21680 (agonist)[5]

-

A2BAR: [3H]PSB-603 (antagonist)

-

A3AR: [125I]AB-MECA (agonist)

-

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and adenosine deaminase)

-

Non-specific binding inhibitor (e.g., a high concentration of a known non-radioactive ligand like NECA or XAC)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the vehicle (for total binding), the non-specific binding inhibitor, or varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol determines whether this compound acts as an agonist or antagonist at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.

Materials:

-

CHO or HEK293 cells stably expressing the adenosine receptor of interest.

-

This compound

-

Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays)

-

A known adenosine receptor agonist (e.g., NECA)

-

A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure for A2A/A2B Receptors (Gs-coupled):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist with varying concentrations of this compound (for antagonist testing).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

For agonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

-

For antagonist activity, perform a Schild analysis to determine the pA2 value.

Procedure for A1/A3 Receptors (Gi-coupled):

-

Follow steps 1 and 2 as above.

-

Add varying concentrations of this compound followed by a fixed concentration of forskolin (to stimulate adenylyl cyclase).

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Hypothetical A2A receptor agonist signaling pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents an unexplored derivative of adenosine with the potential to modulate adenosine receptor activity. Based on the extensive research on N6-substituted adenosine analogs, it is plausible that this compound could exhibit significant affinity and selectivity for one or more adenosine receptor subtypes, thereby offering therapeutic potential in a variety of disease areas. The immediate future for research on this compound should focus on its chemical synthesis and purification, followed by a comprehensive in vitro characterization of its pharmacological profile using the experimental protocols outlined in this guide. Subsequent in vivo studies in relevant disease models will be crucial to ascertain its therapeutic efficacy and safety. The modular nature of its synthesis also allows for the generation of a library of related compounds to explore structure-activity relationships and optimize for potency and selectivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-Phenoxyacetyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Phenoxyacetyl)adenosine, a modified nucleoside of significant interest in biomedical research and drug development. The synthesis is achieved through a high-yield, two-step process involving the transient silylation of the hydroxyl groups of adenosine (B11128), followed by the selective acylation of the N6-amino group with phenoxyacetyl chloride. The subsequent deprotection of the silyl (B83357) groups under mild conditions affords the desired product. This method is efficient and provides the target compound in good purity and yield. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Adenosine | Commercially Available |

| Reagents | Pyridine (B92270), Trimethylsilyl chloride (TMSCl), Phenoxyacetyl chloride | Commercially Available |

| Molar Ratio (Adenosine:TMSCl:Phenoxyacetyl chloride) | 1 : 4.4 : 1.1 | Analogous reaction[1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time (Acylation) | ~3 hours | [1] |

| Deprotection Reagent | 5% Aqueous Sodium Bicarbonate, Methanol (B129727) | [1] |

| Purification Method | Silica (B1680970) Gel Column Chromatography | |

| Typical Yield | ~60-70% (Estimated based on similar reactions) | [2] |

| Molecular Formula | C₁₈H₁₉N₅O₆ | |

| Molecular Weight | 401.37 g/mol |

Experimental Protocols

Synthesis of this compound via Transient Silylation

This protocol is adapted from established methods for the N-acylation of nucleosides.[1][3][4]

Materials:

-

Adenosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Phenoxyacetyl chloride

-

Methanol

-

5% Aqueous Sodium Bicarbonate Solution

-

Silica Gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is used.

-

Dissolution of Adenosine: Adenosine (1.0 equivalent) is suspended in anhydrous pyridine under a nitrogen atmosphere.

-

Transient Silylation: The suspension is cooled to 0 °C in an ice bath. Trimethylsilyl chloride (4.4 equivalents) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the adenosine should fully dissolve, indicating the formation of the persilylated adenosine.[1]

-

N6-Acylation: Phenoxyacetyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.[1] The reaction is allowed to stir at 0 °C for 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Deprotection: Upon completion of the acylation, the reaction is quenched by the slow addition of methanol. The mixture is then poured into a 5% aqueous sodium bicarbonate solution and extracted with dichloromethane.[1] The combined organic layers are washed with 5% aqueous sodium bicarbonate and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil or foam.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford pure this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

N-acylated adenosine analogs can potentially interact with various signaling pathways, particularly those involving purinergic receptors. The phenoxyacetyl group can alter the binding affinity and selectivity for different receptor subtypes.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation - Organic Letters - Figshare [acs.figshare.com]

- 4. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-Phenoxyacetyl)adenosine in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-(2-Phenoxyacetyl)adenosine (Pac-A) in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group offers significant advantages, particularly for the synthesis of sensitive and modified oligonucleotides, due to its lability under mild basic conditions, which allows for rapid and gentle deprotection.

Introduction to this compound (Pac-A)

This compound is a modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The exocyclic amine of adenosine (B11128) is protected by the phenoxyacetyl (Pac) group. This protection is crucial to prevent side reactions during the sequential addition of nucleotide monomers. The Pac group is classified as a "labile" or "UltraMILD" protecting group, meaning it can be removed under significantly milder basic conditions compared to traditional protecting groups like benzoyl (Bz).[1][2] This property is highly advantageous when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or complex structural modifications, which would be degraded by harsh deprotection conditions.[2][3]

The use of Pac-A phosphoramidite is compatible with standard phosphoramidite chemistry cycles, involving detritylation, coupling, capping, and oxidation.[4][5] Its key benefit lies in the final deprotection step, which can be performed more rapidly and at lower temperatures, thus preserving the integrity of the synthesized oligonucleotide.[1]